molecular formula C11H17NO5 B3030529 (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid CAS No. 915976-41-9

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid

Cat. No.: B3030529
CAS No.: 915976-41-9
M. Wt: 243.26
InChI Key: NYIZAJLUNOQXFW-QMMMGPOBSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Protection of the Amine Group: The amine group of the piperidine derivative is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Oxidation: The protected piperidine derivative is then subjected to oxidation to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of drugs targeting neurological disorders and other diseases.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 4-position.

    (S)-1-(tert-Butoxycarbonyl)-6-oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 6-position.

    (S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is unique due to the specific positioning of the ketone group at the 5-position, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in the synthesis of specific pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZAJLUNOQXFW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718895
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915976-41-9
Record name 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915976-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Reactant of Route 5
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Reactant of Route 6
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid

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